molecular formula C17H17N7 B610108 Pik-III CAS No. 1383716-40-2

Pik-III

Numéro de catalogue B610108
Numéro CAS: 1383716-40-2
Poids moléculaire: 319.372
Clé InChI: XXSDLQLNIVFIJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PIK-III (also known as VPS34-IN2) is a selective inhibitor of VPS34 enzymatic activity. It inhibits autophagy and de novo lipidation of LC3, leading to the stabilization of autophagy substrates .


Synthesis Analysis

PIK-III was found to augment its activity through its binding with the hydrophobic ATP binding pocket . It enhances lysosomal degradation of transferrin and low-density lipoprotein receptors leading to impaired iron and cholesterol uptake .


Molecular Structure Analysis

The molecular formula of PIK-III is C17H17N7 and its molecular weight is 319.36 . It binds to a unique hydrophobic pocket not present in related kinases such as PI (3)Kα .


Chemical Reactions Analysis

PIK-III is involved in the phosphorylation of the 3 position hydroxyl group of the inositol ring of phosphatidylinositol (PtdIns) . It also inhibits autophagy, which helps tumor cells resist metabolic stress and cancer treatment .


Physical And Chemical Properties Analysis

PIK-III has a molecular weight of 319.36 and a molecular formula of C17H17N7 .

Applications De Recherche Scientifique

  • PIK-III as an Autophagy Inhibitor : A study by Dowdle et al. (2014) explored the role of PIK-III in autophagy, revealing that it is a selective inhibitor of VPS34. This inhibition acutely impacts autophagy and lipidation of LC3, leading to the stabilization of autophagy substrates. They discovered that PIK-III's effects on autophagy have significant implications for ferritin degradation and iron homeostasis in vivo (Dowdle et al., 2014).

  • PIK-III and Cellular Homeostasis : The same study by Dowdle et al. (2014) also contributes to our understanding of cellular homeostasis. The inhibition of autophagy by PIK-III affects the degradation of misfolded proteins and damaged organelles, vital for maintaining cellular health and function.

  • Molecular Mechanisms of PIK-III : Another aspect of PIK-III's applications is understanding its molecular mechanisms. The study provides insights into the unique binding properties of PIK-III and its specificity compared to related kinases, such as PI(3)Kα. This is crucial for developing targeted therapies and understanding the regulation of cellular processes.

Safety and Hazards

PIK-III is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

The discovery of pharmacological inhibitors of PIK-III could reveal novel strategies for improving treatment outcomes for PIK-III-mediated human diseases . The impact of autophagy on cancer treatment and its corresponding responsiveness has galvanized the scientific community to develop novel inhibitors for cancer treatment .

Propriétés

IUPAC Name

4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDLQLNIVFIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pik-III

Synthesis routes and methods

Procedure details

To a solution of (3Z)-1-cyclopropyl-4-(dimethylamino)-3-[2-(pyridin-4-ylamino)pyrimidin-4-yl]but-3-en-2-one (9) (80 mg, 0.247 mmol) in DMF (2061 μl), Guanidine HCl (35.3 mg, 0.371 mmol) and potassium carbonate (103 mg, 0.742 mmol) were added and the reaction was heated at 60° C. for 4 hours. The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes] followed by Biotage™ silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product as a white solid (24.72 mg, 31.3% yield). 1H NMR (400 MHz, MeOD) δ ppm 0.01-0.14 (m, 2 H) 0.39 (q, J=6.06 Hz, 2 H) 0.94-1.10 (m, 1 H) 2.87 (d, J=7.07 Hz, 2 H) 7.10 (d, J=5.05 Hz, 1 H) 7.83 (d, J=6.57 Hz, 2 H) 8.30 (d, J=6.57 Hz, 2 H) 8.41 (s, 1 H) 8.57 (d, J=5.05 Hz, 1 H). HRMS (ES+) for C17 H17N7.H+ [MH+]: calcd, 320.1624. found, 320.1636. UV-LC: 100% UV purity at 254/214 nm; tR=4.67 minute over 7.75 minutes.
Quantity
35.3 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Quantity
2061 μL
Type
solvent
Reaction Step One
Yield
31.3%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.